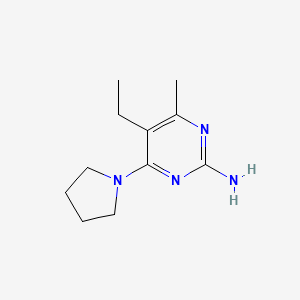

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

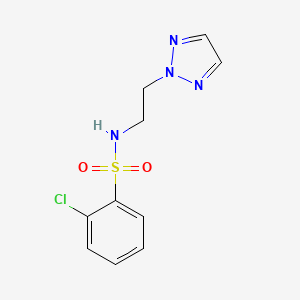

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine, also known as EMPP, is an organic compound that is used in scientific research and lab experiments. It is a heterocyclic amine with a pyrrolidine ring and a pyrimidine ring linked by a single nitrogen atom. EMPP is a relatively new compound, and research is ongoing to understand its mechanism of action and its potential applications.

Applications De Recherche Scientifique

Antiviral Activity

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine derivatives have been explored for their potential antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substituents, including the ethyl and methyl groups, to study their inhibitory activity against DNA and retroviruses. The research highlighted the synthesis process and the antiretroviral activity of these derivatives, demonstrating their potential as antiviral agents, especially against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Material Science

In the realm of material science, derivatives of this compound have been incorporated into polymers and luminescent materials. For instance, Liaw et al. (2007) developed a novel organosoluble poly(pyridine−imide) with a pendant pyrene group, leveraging the pyridine heterocyclic group for enhanced thermal stability, optical, and electrochemical properties. This research underscores the chemical's utility in creating materials with desirable electronic and photonic characteristics (Liaw et al., 2007).

Organic Synthesis

The compound has also found applications in organic synthesis, where its derivatives are used as intermediates or catalysts for synthesizing various heterocyclic compounds. Danieli et al. (2004) explored the reactivity of 4-methyl-pyrrolidin-2-ones, related to the pyrrolidinyl moiety in this compound, demonstrating their utility in synthesizing 5-imino-lactams through a series of eliminations, substitutions, and double bond shifts. This showcases the compound's role in facilitating complex organic transformations (Danieli et al., 2004).

Mécanisme D'action

Target of Action

The primary targets of 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .

Mode of Action

5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine: interacts with these targets by inhibiting their growth and proliferation . The compound’s interaction with its targets leads to significant changes in the organisms’ ability to survive and reproduce .

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine are those essential for the survival and reproduction of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The downstream effects of this interaction include the inhibition of these organisms’ growth and proliferation .

Result of Action

The molecular and cellular effects of 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine ’s action include the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This results in a decrease in the severity of the diseases caused by these organisms .

Propriétés

IUPAC Name |

5-ethyl-4-methyl-6-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-3-9-8(2)13-11(12)14-10(9)15-6-4-5-7-15/h3-7H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBRHAVBCYLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N2CCCC2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)

![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)

![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)